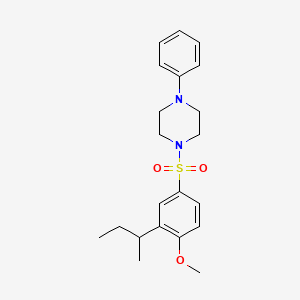
1-(3-Butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine
Descripción general
Descripción
1-(3-Butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with a sec-butyl and a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-sec-butyl-4-methoxybenzene using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The acylated product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperazine Coupling: Finally, the sulfonylated intermediate is reacted with 4-phenylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-[(3-sec-butyl-4-hydroxyphenyl)sulfonyl]-4-phenylpiperazine.
Reduction: 1-[(3-sec-butyl-4-methoxyphenyl)sulfanyl]-4-phenylpiperazine.
Substitution: Various N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may facilitate binding to neurotransmitter receptors, modulating their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
- 1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine
- 1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine
- 1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]-4-isopropylpiperazine
Uniqueness: 1-(3-Butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine is unique due to the presence of the phenyl group on the piperazine ring, which may enhance its binding affinity and specificity towards certain molecular targets compared to its analogs.
Propiedades
IUPAC Name |
1-(3-butan-2-yl-4-methoxyphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-17(2)20-16-19(10-11-21(20)26-3)27(24,25)23-14-12-22(13-15-23)18-8-6-5-7-9-18/h5-11,16-17H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCBAJUVMORIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4164821.png)
![N-(3'-acetyl-1-benzyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4164824.png)
![N-[4-(cyclopentylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B4164831.png)
![N-{4-[(4-{3-[(2,2-dimethylpropyl)amino]-4-nitrophenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4164834.png)
![2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4164835.png)
![4-(2,4-dichlorophenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4164837.png)

![3-{4-[(4-methylphenyl)sulfamoyl]phenyl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B4164846.png)
![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4164854.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4164862.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B4164887.png)
![4-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4164894.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B4164899.png)
![2-(4-Chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4164907.png)
